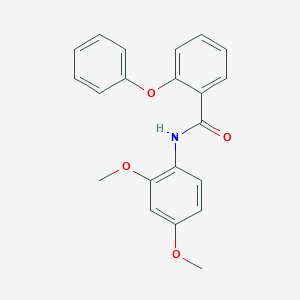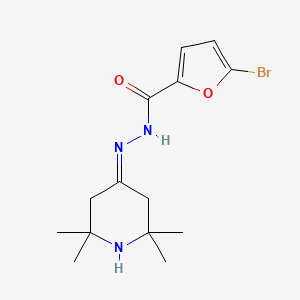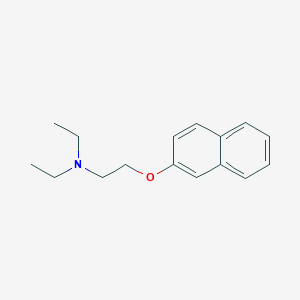
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide, also known as DPBA, is a synthetic compound that has been extensively researched in the field of medicinal chemistry. This compound has shown promising results in various scientific studies due to its ability to interact with specific biological targets and produce desirable effects.
作用機序
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide exerts its biological effects by selectively binding to specific biological targets such as tubulin and histone deacetylases. This binding results in the modulation of various cellular processes such as cell proliferation, apoptosis, and gene expression. N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide has also been shown to inhibit the activity of certain enzymes such as matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide has been shown to have various biochemical and physiological effects such as the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of tumor growth. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide has several advantages for lab experiments such as its easy synthesis and purification, selective binding to specific biological targets, and potential therapeutic applications. However, N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide also has some limitations such as its low solubility in aqueous solutions and potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide. One area of research could be the development of more efficient synthesis methods for N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide and its analogs. Another area of research could be the investigation of N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide's potential use in combination therapy with other drugs for the treatment of various diseases. Additionally, further studies could be conducted to elucidate the exact mechanism of action of N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide and its effects on various biological targets. Finally, N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide could be studied for its potential use in the development of diagnostic tools for various diseases.
In conclusion, N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide is a synthetic compound that has shown promising results in various scientific studies due to its ability to interact with specific biological targets and produce desirable effects. Its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases, make it an attractive area of research. Further research on N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide and its analogs could lead to the development of novel drugs and diagnostic tools for various diseases.
合成法
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide can be synthesized through a multi-step process that involves the reaction of 2-phenoxybenzoic acid with 2,4-dimethoxyaniline in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then subjected to a final step of acylation using an acid chloride reagent. The final compound is purified through column chromatography and characterized using various spectroscopic techniques such as NMR and IR.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide has been extensively researched for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide has also been studied for its potential use as a diagnostic tool in cancer imaging due to its ability to selectively bind to certain cancer cells.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-24-16-12-13-18(20(14-16)25-2)22-21(23)17-10-6-7-11-19(17)26-15-8-4-3-5-9-15/h3-14H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQRPNVOVWHQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202135 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-chlorobenzyl)thio]-5-ethoxy-1H-benzimidazole](/img/structure/B5702060.png)


![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5702069.png)

![1-[(4-isopropylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5702083.png)
![4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5702098.png)
![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5702102.png)
![2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5702110.png)


